Structural Identity as Impurity-B (imp-B): Definitive NMR/HRMS Characterization vs. Non-Isomeric Ponatinib-Related Substances
The compound has been unequivocally identified as imp-B, a novel oxidative degradation product of the tyrosine kinase inhibitor ponatinib, through 1H NMR, 13C NMR, 2D NMR, and HRMS analysis. This structural identification differentiates it from imp-A and imp-C, which are process-related and alkaline-degradation impurities, respectively [1]. The validated RP-HPLC method achieves baseline separation (resolution >1.5) between imp-B and the ponatinib main peak as well as from imp-A and imp-C, with imp-B exhibiting a distinct retention time and linear calibration curve (y = 47.24x + 0.9415, r² = 0.9996) over the validated range [2].
| Evidence Dimension | Chromatographic retention time (RT) and resolution in a validated ponatinib impurity method |
|---|---|
| Target Compound Data | imp-B (4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone): RT 11.23 min; resolution vs. ponatinib >1.5; linearity r² = 0.9996 |
| Comparator Or Baseline | imp-A (process impurity): RT 8.45 min; imp-C (alkaline degradation impurity): RT 9.87 min; Ponatinib: RT 12.95 min |
| Quantified Difference | ΔRT (imp-B vs. imp-A) = 2.78 min; ΔRT (imp-B vs. imp-C) = 1.36 min; Resolution imp-B/ponatinib >1.5 |
| Conditions | Agilent 5HC-C18 column (4.6×250 mm, 5 μm), mobile phase A: water/ACN (9:1) with 2 mM KH₂PO₄ + 0.4% TEA (pH 2.4), mobile phase B: ACN, gradient elution, flow 1.0 mL/min, detection 250 nm, column temp 40°C, injection 10 μL |
Why This Matters
Procurement of the correct imp-B reference standard is mandatory for system suitability testing and impurity quantification in ponatinib drug product release and stability studies; substitution with any other positional isomer or unrelated benzophenone would yield incorrect retention times and invalidate the validated analytical method, leading to regulatory rejection.
- [1] Wang, J., Zhu, Y., Qin, J., Wu, W., Huang, R., & Cai, L. (2024). Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Frontiers in Chemistry, 12, 1487108. (Structural identification of imp-B) View Source
- [2] Wang, J., Zhu, Y., Qin, J., Wu, W., Huang, R., & Cai, L. (2024). Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Frontiers in Chemistry, 12, 1487108. (Linearity data and resolution specification) View Source
